Rubescensin A

概要

説明

ルベスセンシンAは、イソドン・ルベセンスという植物から単離された天然のジテルペノイド化合物です。 この化合物は、エント-カウランジテルペノイドファミリーに属し、抗腫瘍、抗炎症、抗菌などの多様な生物活性により、注目を集めています .

準備方法

合成経路と反応条件

ルベスセンシンAは、イソドン・ルベセンスに存在する別のジテルペノイドであるオリドニンから出発して、一連の化学反応により合成できます。 合成には、オリドニンを15,16-セコ-エント-カウラン骨格に変換する2段階の変換が含まれ、その後、さらに修飾してルベスセンシンAを生成します .

工業生産方法

ルベスセンシンAの工業生産は、一般的にイソドン・ルベセンスの葉からの抽出によって行われます。 抽出プロセスには、収率と効率を向上させるための超音波支援抽出(UAE)が含まれる場合があります . さらに、ルベスセンシンAの溶解度とバイオアベイラビリティを向上させるマイクロエマルジョン技術が開発されています .

化学反応解析

反応の種類

ルベスセンシンAは、次のようなさまざまな化学反応を起こします。

酸化: ルベスセンシンAは、酸化されて、生物活性が変化したさまざまな誘導体を形成することができます。

還元: 還元反応は、ルベスセンシンAの官能基を修飾し、潜在的な治療用途を持つ新しい化合物を生み出すことができます。

一般的な試薬と条件

ルベスセンシンAの化学反応で使用される一般的な試薬には、次のものがあります。

酸化剤: 過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)など。

還元剤: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)など。

置換試薬: ハロゲン(Cl2、Br2)やアルキル化剤など.

生成される主な生成物

ルベスセンシンAの化学反応から生成される主な生成物には、さまざまな酸化された、還元された、および置換された誘導体が含まれます。 これらの誘導体は、多くの場合、親化合物と比較して、強化されたまたは変更された生物活性を示します .

科学研究における用途

化学反応の分析

Types of Reactions

Rubescensin A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives with altered biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, leading to new compounds with potential therapeutic applications.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include:

Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution reagents: Such as halogens (Cl2, Br2) and alkylating agents.

Major Products Formed

The major products formed from the chemical reactions of this compound include various oxidized, reduced, and substituted derivatives. These derivatives often exhibit enhanced or altered biological activities compared to the parent compound .

科学的研究の応用

Anticancer Activity

Research highlights the significant anticancer properties of Rubescensin A. It has been shown to exert effects on various cancer types through multiple mechanisms:

- Cell Cycle Arrest : this compound induces cell cycle arrest in cancer cells, which prevents them from proliferating. This effect has been documented in esophageal squamous cell carcinoma (ESCC) studies where water extracts of Rabdosia rubescens inhibited cell proliferation and induced apoptosis .

- Apoptosis Induction : The compound promotes programmed cell death in tumor cells, enhancing the efficacy of existing chemotherapeutic agents .

- Inhibition of Angiogenesis : By blocking the formation of new blood vessels that tumors require for growth, this compound contributes to tumor regression .

Antibacterial Properties

This compound also demonstrates antibacterial activity against various pathogens. Studies have indicated its effectiveness in combating bacterial infections, which is vital given the rise of antibiotic-resistant strains. The compound's mechanism involves disrupting bacterial cell walls and inhibiting essential bacterial functions .

Case Study 1: Cancer Treatment

A comprehensive review highlighted that Rabdosia rubescens extracts containing this compound significantly improved survival rates in cancer patients when used as an adjuvant therapy alongside conventional treatments. Clinical trials indicated a reduction in tumor recurrence rates among those treated with formulations containing this compound .

Case Study 2: Antibacterial Efficacy

In vitro studies demonstrated that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against strains resistant to traditional antibiotics, showcasing its potential as a novel therapeutic agent .

Comparative Analysis of Active Compounds

To better understand the role of this compound within the broader context of bioactive compounds from Rabdosia rubescens, the following table summarizes key active ingredients and their respective applications:

| Compound | Primary Activity | Applications |

|---|---|---|

| This compound | Anticancer, Antibacterial | Cancer treatment, infection control |

| Oridonin | Antitumor | Cancer therapy, anti-inflammatory |

| Ponicidin | Antimicrobial | Infection treatment |

| Flavonoids | Antioxidant | General health benefits, anti-inflammatory |

作用機序

ルベスセンシンAの作用機序には、複数の分子標的と経路が含まれます。

類似化合物との比較

ルベスセンシンAは、次のようないくつかの類似のエント-カウランジテルペノイドと比較できます。

オリドニン: イソドン・ルベセンスに存在する別のジテルペノイドで、抗腫瘍と抗炎症の特性が似ています.

ラブドテルニン: イソドン・ルベセンスから単離されたジテルペノイドのグループで、さまざまな生物活性を示します.

ゼロフィルスシンN: 抗炎症と抗菌の特性を持つジテルペノイド.

ルベスセンシンAは、その特定の分子構造と、示すさまざまな生物活性により、ユニークです。さまざまな化学修飾を受ける能力により、治療用途の可能性がさらに高まります。

生物活性

Rubescensin A is a compound derived from the plant Rabdosia rubescens, known for its diverse biological activities. This article explores its biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Isolation

This compound is a diterpenoid compound, structurally characterized by its unique arrangement of carbon atoms and functional groups. The isolation of this compound typically involves extraction methods such as solvent extraction followed by chromatographic techniques to purify the compound from plant material.

Biological Activities

This compound exhibits a range of biological activities, which are summarized in the following table:

- Anticancer Activity : this compound has been shown to induce apoptosis in cancer cells via the activation of the p53 signaling pathway. It inhibits key proteins involved in cell cycle progression, such as CCNA2 and CDK2, leading to cell cycle arrest at the G1 phase .

- Antimicrobial Effects : The compound's antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit vital metabolic processes within the bacteria .

- Anti-inflammatory Mechanism : this compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2, contributing to its anti-inflammatory effects .

- Antioxidant Properties : It enhances the body's antioxidant defenses by upregulating endogenous antioxidant enzymes and scavenging reactive oxygen species (ROS), thus protecting cells from oxidative damage .

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on esophageal squamous cell carcinoma (ESCC) cells. The results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways. The study highlighted the potential of this compound as a therapeutic agent for ESCC .

Case Study 2: Antimicrobial Activity

In another study, this compound was tested against various pathogenic bacteria, including strains resistant to conventional antibiotics. The results demonstrated that this compound exhibited potent antibacterial activity, making it a candidate for developing new antimicrobial agents .

特性

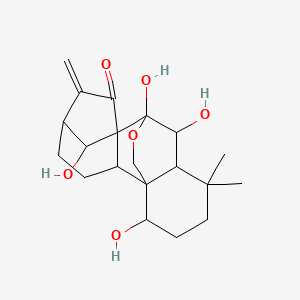

IUPAC Name |

9,10,15,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O6/c1-9-10-4-5-11-18-8-26-20(25,19(11,14(9)22)15(10)23)16(24)13(18)17(2,3)7-6-12(18)21/h10-13,15-16,21,23-25H,1,4-8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHTXBWLVGWJFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C23C1C(C(C45C2CCC(C4O)C(=C)C5=O)(OC3)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28957-04-2 | |

| Record name | Oridonin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。